2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole
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Overview
Description
2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole is a heterocyclic compound that features both imidazole and thioether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole typically involves the reaction of 4-nitrobenzyl chloride with 2-mercapto-5-phenyl-1H-imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: H2/Pd-C, SnCl2/HCl
Substitution: Electrophiles like alkyl halides or acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Alkylated or acylated imidazole derivatives
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which can be bioactivated to produce reactive species.
Medicine: Explored for its potential as an anticancer agent, leveraging the imidazole ring’s ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole depends on its specific application. For example, as an antimicrobial agent, the nitro group can be reduced to form reactive intermediates that damage bacterial DNA. As an anticancer agent, the imidazole ring can interact with enzymes or receptors involved in cell proliferation, leading to cell cycle arrest or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-nitrobenzyl)thio)-1H-imidazole
- 2-((4-nitrobenzyl)thio)-5-methyl-1H-imidazole
- 2-((4-nitrobenzyl)thio)-4-phenyl-1H-imidazole
Uniqueness
2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole is unique due to the combination of the nitrobenzyl thioether and phenyl-imidazole moieties. This combination imparts specific chemical reactivity and biological activity that may not be present in similar compounds. For instance, the presence of the phenyl group can enhance the compound’s ability to interact with hydrophobic pockets in biological targets, potentially increasing its efficacy as a drug candidate.
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-19(21)14-8-6-12(7-9-14)11-22-16-17-10-15(18-16)13-4-2-1-3-5-13/h1-10H,11H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUYSMAHFFSILG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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